molecular formula C22H17N3O4S B265316 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer B265316
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: HICVTWJAQBYCGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a heterocyclic compound that contains a thiadiazole ring, a chromene ring, and a pyrrole ring. It is a potent inhibitor of the mitochondrial electron transport chain and has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Wirkmechanismus

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione acts as a prodrug that is converted to MPP+ by monoamine oxidase-B in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms have been extensively studied in animals, particularly in primates. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor impairments, including tremors, rigidity, and bradykinesia. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and selective inhibitor of complex I of the mitochondrial electron transport chain, making it a useful tool for studying mitochondrial dysfunction and oxidative stress in the brain. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms in animals are similar to those observed in humans with Parkinson's disease, making it a useful model for studying the pathophysiology of Parkinson's disease. However, 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease is an acute model, and the symptoms are reversible upon cessation of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione treatment. This limits its use as a chronic model of Parkinson's disease.

Zukünftige Richtungen

Future research on 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione should focus on developing chronic models of Parkinson's disease using 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. This will allow for the study of the long-term effects of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease and the development of new treatments for Parkinson's disease. Additionally, future research should focus on identifying new targets for the treatment of Parkinson's disease, including targeting oxidative stress and inflammation in the brain. Finally, future research should focus on developing new compounds that are selective inhibitors of complex I of the mitochondrial electron transport chain, with fewer side effects than 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Synthesemethoden

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a variety of methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of 3-methoxybenzaldehyde, methyl acetoacetate, and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as ammonium acetate. The Vilsmeier-Haack reaction involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine. The Pictet-Spengler reaction involves the condensation of 3-methoxybenzaldehyde with tryptamine, followed by cyclization with formaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used extensively in scientific research to study the pathophysiology of Parkinson's disease. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is converted to MPP+ by monoamine oxidase-B in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.

Eigenschaften

Produktname

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molekularformel

C22H17N3O4S

Molekulargewicht

419.5 g/mol

IUPAC-Name

1-(3-methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O4S/c1-11-7-8-16-15(9-11)19(26)17-18(13-5-4-6-14(10-13)28-3)25(21(27)20(17)29-16)22-24-23-12(2)30-22/h4-10,18H,1-3H3

InChI-Schlüssel

HICVTWJAQBYCGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

Kanonische SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.